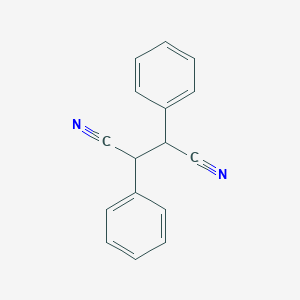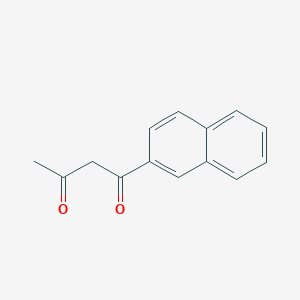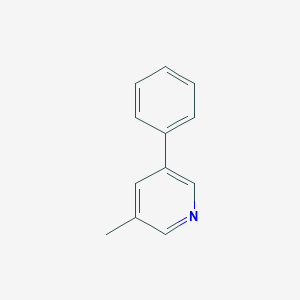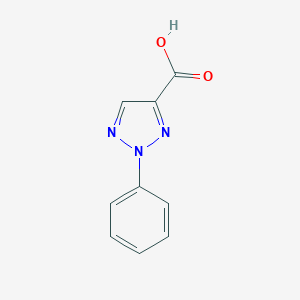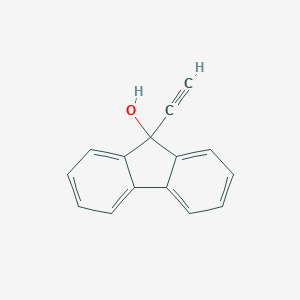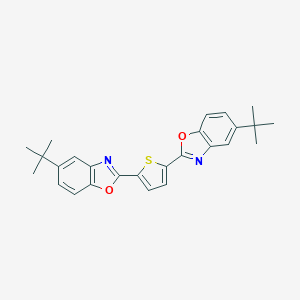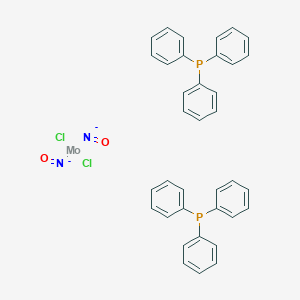
Dichlorodinitrosylbis(triphenylphosphine)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodinitrosylbis(triphenylphosphine)molybdenum, commonly known as Mo(NO)2Cl2(PPh3)2, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties. This compound is a coordination complex of molybdenum that is widely used in scientific research applications.
Mécanisme D'action
The mechanism of action of Mo(NO)2Cl2(PPh3)2 is not fully understood. However, it is believed that the compound can act as a nitric oxide (NO) donor. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. Mo(NO)2Cl2(PPh3)2 can release NO under certain conditions, which can then bind to various proteins and enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
Mo(NO)2Cl2(PPh3)2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce blood pressure by inducing vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
Mo(NO)2Cl2(PPh3)2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations. It is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research. One direction is the development of novel materials with unique properties using Mo(NO)2Cl2(PPh3)2 as a precursor. Another direction is the study of the compound's mechanism of action in more detail, particularly its role as a NO donor. Additionally, the compound could be used in the development of new drugs for the treatment of various diseases such as cancer and hypertension.
Conclusion
In conclusion, Mo(NO)2Cl2(PPh3)2 is a versatile compound that has gained significant attention in the field of chemistry due to its unique properties. It is a stable compound that can be easily synthesized and stored and has several advantages for lab experiments. However, it is highly toxic and has limited solubility in water. The compound has been extensively used in scientific research applications and has shown various biochemical and physiological effects. There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research, particularly in the development of novel materials and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of Mo(NO)2Cl2(PPh3)2 involves the reaction of MoCl5 with PPh3 in the presence of a reducing agent such as sodium dithionite. The reaction results in the formation of MoCl4(PPh3)2, which is then treated with NO gas to form Mo(NO)2Cl2(PPh3)2. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Mo(NO)2Cl2(PPh3)2 has been extensively used in scientific research applications due to its unique properties. It is a versatile compound that has been used in a variety of fields such as catalysis, biochemistry, and materials science. In catalysis, Mo(NO)2Cl2(PPh3)2 has been used as a catalyst in various reactions such as hydrogenation, isomerization, and oxidation. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes. In materials science, it has been used to synthesize novel materials with unique properties.
Propriétés
Numéro CAS |
14730-11-1 |
|---|---|
Nom du produit |
Dichlorodinitrosylbis(triphenylphosphine)molybdenum |
Formule moléculaire |
C36H30Cl2MoN2O2P2-2 |
Poids moléculaire |
751.429122 |
Nom IUPAC |
dichloromolybdenum;nitroxyl anion;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2ClH.Mo.2NO/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2*1-2/h2*1-15H;2*1H;;;/q;;;;+2;2*-1/p-2 |
Clé InChI |
MWZYXEBAPYNOBP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
Synonymes |
dichlorodinitrosylbis(triphenylphosphine)molybdenum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



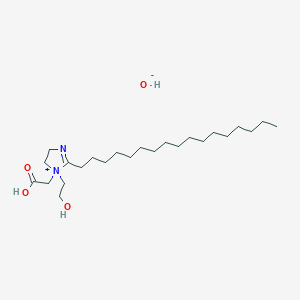
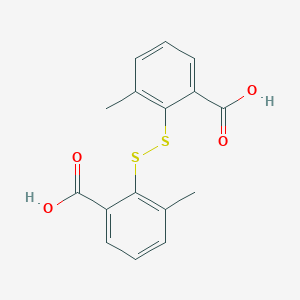
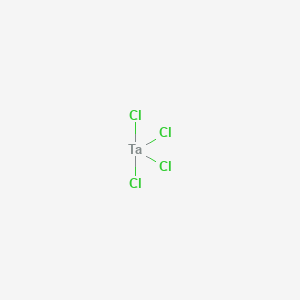
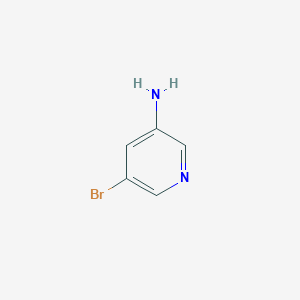
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
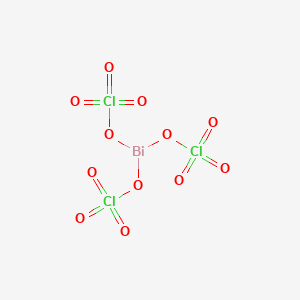
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
